(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Brand Name: Vulcanchem
CAS No.: 156881-63-9
VCID: VC21088831
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

CAS No.: 156881-63-9

Cat. No.: VC21088831

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid - 156881-63-9

Specification

CAS No. 156881-63-9
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
IUPAC Name (2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Standard InChI Key WBSJQVRMQOLSAT-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O

Introduction

Chemical Structure and Properties

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (CAS: 156881-63-9) is characterized by a defined stereochemistry at its alpha carbon, specifically the R configuration. The compound possesses a cyclopentyl side chain attached to a glycine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for controlling reactivity during peptide synthesis.

Physical and Chemical Properties

The compound has well-defined physicochemical characteristics that make it suitable for various research applications:

PropertyValue
CAS Number156881-63-9
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.3 g/mol
IUPAC Name(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Standard InChIKeyWBSJQVRMQOLSAT-SECBINFHSA-N
Canonical SMILESCC(C)(C)OC(=O)NC@HC(=O)O

These data are essential for proper identification and characterization of the compound in research settings .

Computed Properties

Advanced computational chemistry has provided additional insights into the molecular properties of this compound:

PropertyValue
XLogP3-AA2.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Exact Mass243.14705815 Da

These properties indicate moderate lipophilicity (XLogP3-AA value of 2.4) and the capacity to form hydrogen bonds through both donor and acceptor groups, which influences its behavior in biological systems and chemical reactions .

ConcentrationVolume Needed for Different Amounts
1 mg
1 mM4.1102 mL
5 mM0.822 mL
10 mM0.411 mL

To enhance solubility, researchers can heat the compound to 37°C and then sonicate in an ultrasonic bath. It is important to avoid repeated freeze-thaw cycles as they can degrade the compound .

Applications in Scientific Research

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid serves multiple functions in modern research settings, with applications spanning from basic chemistry to advanced pharmaceutical development.

Peptide Synthesis

The most prominent application of this compound is in peptide synthesis, where it serves as a valuable building block. The tert-butoxycarbonyl (Boc) protection of the amino group is critical in peptide synthesis as it:

  • Prevents unwanted reactions at the amino position during coupling steps

  • Can be selectively removed under acidic conditions when needed for further reactions

  • Allows for controlled, stepwise peptide bond formation

The cyclopentyl side chain introduces specific conformational constraints when incorporated into peptides, potentially enhancing their stability and biological activity.

Pharmaceutical Applications

In pharmaceutical research, this compound contributes to drug development in several ways:

  • As a component in the synthesis of peptide-based pharmaceuticals

  • For the creation of peptidomimetics with enhanced stability

  • As a precursor for compounds that may exhibit specific biological activities

The R-stereochemistry at the alpha carbon is particularly important for these applications, as it can confer specific three-dimensional interactions with biological targets.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid exist, with the S-enantiomer being the most closely related.

CompoundCAS NumberKey Differences
(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid156881-63-9Reference compound (R configuration)
(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid109183-72-4Opposite stereochemistry (S configuration)
2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid30992-29-1Contains methyl groups instead of cyclopentyl

While these compounds share similar chemical properties, their distinct stereochemistry and structural features lead to different behaviors in biological systems and chemical reactions .

Research Findings and Advanced Applications

Current research involving (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid focuses on several areas:

Structural Biology

The incorporation of this compound into peptides allows researchers to:

  • Study protein-peptide interactions with modified conformational constraints

  • Investigate the impact of cyclopentyl substitution on peptide secondary structure

  • Develop peptides with enhanced stability against proteolytic degradation

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for:

  • The development of enzyme inhibitors with specific stereochemical requirements

  • The creation of peptide-based drug candidates

  • The synthesis of peptidomimetics that can overcome limitations of natural peptides

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